molecular formula C2F2O2 B1294776 Oxalyl fluoride CAS No. 359-40-0

Oxalyl fluoride

Cat. No. B1294776
CAS RN: 359-40-0
M. Wt: 94.02 g/mol
InChI Key: HXQOOYKLTKQCRR-UHFFFAOYSA-N
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Description

Oxalyl fluoride is an organofluorine compound with the formula (COF)2 . It is a fluorinated derivative of oxalic acid . This colorless liquid is prepared by the reaction of sodium fluoride with oxalyl chloride .


Synthesis Analysis

Oxalyl fluoride is synthesized by the reaction of sodium fluoride with oxalyl chloride . This reaction was first reported by C. W. Tullock and D. D. Coffman in 1960 .


Molecular Structure Analysis

Oxalyl fluoride has a molecular formula of C2F2O2 . The molecular weight of oxalyl fluoride is 94.017 g/mol . The structure of oxalyl fluoride has been investigated by electron diffraction .


Physical And Chemical Properties Analysis

Oxalyl fluoride is a colorless liquid . It has a melting point of -3 °C and a boiling point of 26.6 °C . The molecular weight of oxalyl fluoride is 94.017 g/mol .

Scientific Research Applications

Dielectric Etch Applications

Oxalyl fluoride has been evaluated as a potential replacement for perfluorocompounds in dielectric etch applications, particularly in semiconductor processing. It exhibits the capability of etching silicon dioxide with a low global warming potential, offering an environmentally friendlier alternative to traditional etching gases. However, challenges such as low oxide etch rates and poor selectivity to the mask layer have been observed, necessitating further optimization for practical application (Karecki et al., 2001).

Molecular Structure Analysis

Research has also focused on understanding the molecular structure and composition of gaseous oxalyl fluoride, utilizing techniques such as electron diffraction and molecular orbital calculations. These studies reveal the existence of stable trans and less stable cis forms of oxalyl fluoride, contributing to the fundamental understanding of its chemical behavior and potential reactivity (Friesen et al., 2006).

Catalysis and Nucleophilic Fluorination

Oxalyl fluoride plays a role in catalysis and nucleophilic fluorination, crucial for synthesizing fluorinated organic compounds used in pharmaceuticals and agrochemicals. Transition metal catalysis utilizing oxalyl fluoride has facilitated the development of efficient methods for the introduction of fluorine into organic molecules, enhancing their biological activity and stability (Hollingworth & Gouverneur, 2012).

Anion Sensing and Recognition

The unique chemical properties of oxalyl fluoride have been leveraged in the development of anion sensors, particularly for fluoride ions. These applications are significant due to fluoride's dual role as a beneficial chemical in low concentrations and a potential health hazard at high levels. Researchers have created compounds capable of selectively sensing fluoride ions, which could have implications for environmental monitoring and safety (Cametti & Rissanen, 2009).

Energy Storage Applications

In the context of energy storage, oxalyl fluoride has contributed to the development of advanced electrode materials for lithium batteries. The introduction of fluoride into electrode materials has been shown to increase their stability and performance, making oxalyl fluoride a valuable component in the quest for more efficient and durable energy storage solutions (Amatucci & Pereira, 2007).

Safety And Hazards

Oxalyl fluoride is not intended for medicinal, household, or other uses . It can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, and contact with water liberates toxic gas . Personal protective equipment, including chemical impermeable gloves, should be used when handling oxalyl fluoride .

Future Directions

Oxalyl fluoride is being investigated for use in etching as a replacement for compounds which have high global warming potential . This suggests that there is ongoing research into finding new applications and uses for oxalyl fluoride.

properties

IUPAC Name

oxalyl difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F2O2/c3-1(5)2(4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOOYKLTKQCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059888
Record name Ethanedioyl difluoride
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Molecular Weight

94.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxalyl fluoride

CAS RN

359-40-0
Record name Ethanedioyl difluoride
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Record name Ethanedioyl difluoride
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Record name Ethanedioyl difluoride
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Record name Ethanedioyl difluoride
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Record name Oxalyl difluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
JR Durig, SC Brown, SE Hannum - The Journal of Chemical Physics, 1971 - pubs.aip.org
The vibrational spectra of oxalyl fluoride have been examined in the solid phase and re‐examined in the fluid phases. From the disappearance of three major bands upon solidification, …
Number of citations: 49 pubs.aip.org
JL Hencher, GW King - Journal of Molecular Spectroscopy, 1965 - Elsevier
… to oxalyl chloride, namely, oxalyl fluoride (COF)2 and oxalyl … (3) to produce oxalyl fluoride was modified to give oxalyl … 12 hours, the ratio of oxalyl fluoride to chloride fluoride in the …
Number of citations: 51 www.sciencedirect.com
AP Baronavski, JR McDonald - The Journal of Chemical Physics, 1977 - pubs.aip.org
… studies.1,2,7 In this paper we report SVL fluorescence measurements on a similar dicarbonyl, oxalyl fluoride. Oxalyl fluoride (trans-C20 2 F2 ) is a planar molecule which exhibits n-7T* …
Number of citations: 26 pubs.aip.org
DA Dixon, WB Farnham, BE Smart - Inorganic Chemistry, 1990 - ACS Publications
… oxalyl fluoride (3.0 mL). The mixture was allowed to warm to 25 C, purged with N2 for 45 min to remove excess oxalyl fluoride… ) at -20 C was treated with oxalyl fluoride (0.5 mL, 9 mmol). …
Number of citations: 8 pubs.acs.org
CW Bock, YN Panchenko, SV Krasnoshchiokov - Chemical physics, 1990 - Elsevier
Results of complete geometry optimizations of the rotational isomers of oxalyl fluoride and acryloyl fluoride at a variety of computational levels are reported. These molecules are found …
Number of citations: 19 www.sciencedirect.com
DT Friesen, TR Borgers, L Hedberg… - The Journal of Physical …, 2006 - ACS Publications
… The molecular structure and composition of gaseous oxalyl fluoride (OXF) has been … second form is gauche, the second form of oxalyl fluoride was known from MW work to be periplanar …
Number of citations: 14 pubs.acs.org
MG Liverman, SM Beck, DL Monts… - The Journal of Chemical …, 1979 - pubs.aip.org
… h) ,23 For spectroscopic applications similar to the study of oxalyl fluoride reported below, we have used a modified version of the Gentry-Giese valve which, although somewhat slower, …
Number of citations: 123 pubs.aip.org
W Von Niessen, GHF Diercksen… - Journal of the American …, 1978 - ACS Publications
… The assignment proved, however, to be a difficult task—in particular for oxalyl fluoride—… Thus only a tentative assignment was given for oxalyl fluoride and only certain bands were …
Number of citations: 6 pubs.acs.org
J Murata, M Tamura, A Sekiya - Journal of fluorine chemistry, 2002 - Elsevier
… In the reactions of oxalyl fluoride with CF 3 CH 2 OTf and CH … by using theoretical amount of oxalyl fluoride. But in the … of oxalyl fluoride, and an excess amount of oxalyl fluoride was …
Number of citations: 10 www.sciencedirect.com
BS Ault - Inorganic Chemistry, 1986 - ACS Publications
… This species was synthesized through the reaction of CsF with oxalyl fluoride; since a gas-phase sample of oxalyl fluoride consists of an equilibrium mixture of cis and trans isomers, two …
Number of citations: 7 pubs.acs.org

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